molecular formula C17H14Cl2FN7S B10926514 5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10926514
M. Wt: 438.3 g/mol
InChI Key: QWEMMYDZAYLJLZ-UHFFFAOYSA-N
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Description

N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrazole and thiadiazole intermediates with the benzylamine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in the development of new drugs or as a tool in biochemical studies.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
  • **N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE

Uniqueness

The uniqueness of N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H14Cl2FN7S

Molecular Weight

438.3 g/mol

IUPAC Name

5-(4-chloro-2-ethylpyrazol-3-yl)-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H14Cl2FN7S/c1-2-27-15(12(19)8-21-27)16-23-24-17(28-16)22-14-6-7-26(25-14)9-10-11(18)4-3-5-13(10)20/h3-8H,2,9H2,1H3,(H,22,24,25)

InChI Key

QWEMMYDZAYLJLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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